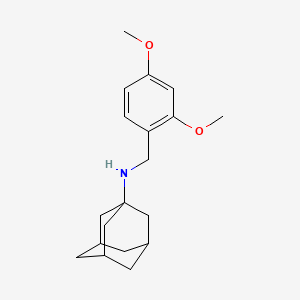

N-(1-ADAMANTYL)-N-(2,4-DIMETHOXYBENZYL)AMINE

Description

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]adamantan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO2/c1-21-17-4-3-16(18(8-17)22-2)12-20-19-9-13-5-14(10-19)7-15(6-13)11-19/h3-4,8,13-15,20H,5-7,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSKPCVYSFFZDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC23CC4CC(C2)CC(C4)C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ADAMANTYL)-N-(2,4-DIMETHOXYBENZYL)AMINE typically involves the following steps:

Formation of the Adamantylamine Intermediate: The synthesis begins with the preparation of 1-adamantylamine. This can be achieved by the reduction of 1-adamantyl nitrile using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon.

Formation of the Dimethoxybenzylamine Intermediate: Separately, 2,4-dimethoxybenzylamine is synthesized by the reduction of 2,4-dimethoxybenzaldehyde using a reducing agent like sodium borohydride.

Coupling Reaction: The final step involves the coupling of 1-adamantylamine with 2,4-dimethoxybenzylamine. This can be achieved through a nucleophilic substitution reaction, where the amine group of 1-adamantylamine attacks the benzyl halide derivative of 2,4-dimethoxybenzylamine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of This compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-ADAMANTYL)-N-(2,4-DIMETHOXYBENZYL)AMINE: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The aromatic ring in the dimethoxybenzylamine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

- Antimicrobial Activity : Research has indicated that derivatives of amines similar to N-(1-ADAMANTYL)-N-(2,4-DIMETHOXYBENZYL)AMINE exhibit significant antibacterial properties against various strains of bacteria, including resistant strains like MRSA .

- Neuroprotective Effects : Some studies suggest that compounds with similar structures may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases .

- Antidepressant Properties : There is emerging evidence that compounds with an adamantyl moiety can influence serotonin receptors, suggesting potential applications in treating depression .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several adamantane derivatives against Gram-positive and Gram-negative bacteria. This compound showed promising results with a minimum inhibitory concentration (MIC) lower than traditional antibiotics like ciprofloxacin .

Case Study 2: Neuroprotective Activity

In a neuroprotection study involving cell cultures exposed to oxidative stress, derivatives similar to this compound demonstrated a reduction in cell death rates compared to controls, indicating potential therapeutic benefits for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(1-ADAMANTYL)-N-(2,4-DIMETHOXYBENZYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides stability and enhances binding affinity, while the dimethoxybenzylamine moiety can participate in hydrogen bonding and other interactions. These combined effects can modulate the activity of the target, leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

Adamantyl-Containing Amines and Amides

Adamantyl derivatives are known for their stability and applications in coordination chemistry. Key comparisons include:

- N-(1-Adamantyl)Acetamide (): This compound forms stable complexes with uranyl(VI) and plutonyl(VI) ions, demonstrating the adamantyl group’s role in enhancing ligand rigidity and precipitation efficiency.

- N-(2-Hydroxybenzyl)Adamantan-1-Aminium () : The hydroxybenzyl analog forms hydrogen-bonded networks in its crystal structure. Replacing the hydroxy group with methoxy groups (as in the target compound) would reduce hydrogen-bonding capacity but increase lipophilicity .

Table 1: Physical and Functional Properties of Adamantyl Derivatives

Dimethoxybenzyl-Substituted Amines

The 2,4-dimethoxybenzyl (DMB) group is a common motif in synthetic intermediates and bioactive molecules:

- N-(2,4-DMB)-N-Methylamine (CAS 102503-23-1, ) : This compound has a molecular weight of 181.23, boiling point of 262.1°C, and moderate solubility in organic solvents. Replacing the methyl group with adamantyl increases molecular weight (~329.4) and hydrophobicity, likely reducing solubility but enhancing thermal stability .

Biological Activity

N-(1-ADAMANTYL)-N-(2,4-DIMETHOXYBENZYL)AMINE is a synthetic compound that integrates an adamantyl group with a dimethoxybenzylamine moiety. This unique structure suggests potential biological activity, particularly in medicinal chemistry and pharmacology. The adamantyl group is known for its rigidity and stability, while the dimethoxybenzylamine component introduces aromaticity and reactivity, making this compound a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The adamantyl moiety enhances the binding affinity due to its structural properties, while the dimethoxybenzylamine part can participate in hydrogen bonding and other interactions that modulate target activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial and antiviral properties. For instance:

- Antiviral Activity : Studies have shown that adamantane derivatives can possess significant anti-HIV activity. The structural characteristics of these compounds often correlate with their antiviral potency, suggesting that modifications in the molecular structure can enhance efficacy .

- Antimicrobial Properties : Compounds with similar structural features have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of methoxy groups in the benzylamine moiety may contribute to enhanced antimicrobial action .

Case Studies

Several studies have investigated the biological activity of adamantane derivatives and their potential applications:

- Anti-HIV Studies : A study on 2-adamantyl-substituted thiazolidinones revealed significant anti-HIV activity with effective concentrations (EC50) ranging from 0.35 µM to 11 µM. The presence of the adamantyl group was crucial for enhancing antiviral potency .

- Antibacterial Activity : Research on triazole derivatives indicated that certain compounds exhibited high antimicrobial potency against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) as low as 16 µg/mL .

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique properties:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| N-(1-ADAMANTYL)-N-BENZYLAMINE | Lacks methoxy groups | Moderate antimicrobial activity |

| N-(1-ADAMANTYL)-N-(2,4-DIMETHOXYPHENYL)AMINE | Similar structure but phenyl instead of benzyl | Enhanced reactivity and selectivity |

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of Adamantylamine : Reduction of 1-adamantyl nitrile.

- Formation of Dimethoxybenzylamine : Reduction of 2,4-dimethoxybenzaldehyde.

- Coupling Reaction : Nucleophilic substitution between adamantylamine and dimethoxybenzylamine under basic conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(1-adamantyl)-N-(2,4-dimethoxybenzyl)amine?

- Methodology : A plausible route involves reductive amination between 1-adamantylamine and 2,4-dimethoxybenzaldehyde under hydrogenation conditions (e.g., H₂/Pd-C in ethanol). Alternatively, nucleophilic substitution of a pre-activated adamantyl intermediate (e.g., adamantyl bromide) with a 2,4-dimethoxybenzylamine derivative may be employed. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is recommended .

- Critical Considerations : Monitor reaction progress using TLC or LC-MS to avoid over-alkylation. Adamantyl groups are sterically bulky, requiring extended reaction times (24–48 hrs) for complete conversion.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for structural confirmation of this compound?

- Methodology :

- ¹H/¹³C NMR : The adamantyl moiety exhibits distinct upfield signals (δ 1.6–2.1 ppm for CH₂ groups), while the 2,4-dimethoxybenzyl group shows aromatic protons as doublets (δ 6.3–7.2 ppm) and methoxy singlets (δ 3.8–3.9 ppm) .

- IR : Confirm N-H stretching (3300–3500 cm⁻¹) and aromatic C-O bonds (1250–1270 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS should display [M+H]⁺ with accurate mass matching C₁₉H₂₇NO₂ (theoretical MW: 301.45) .

Advanced Research Questions

Q. What strategies mitigate contradictions in biological activity data across studies involving adamantyl-amine derivatives?

- Methodology :

- Control Experiments : Ensure purity (>98% by HPLC) to exclude confounding impurities .

- Assay Standardization : Compare results against reference standards (e.g., fluconazole for antifungal assays) under identical conditions (pH, temperature, solvent) .

- Statistical Analysis : Use multivariate regression to account for variables like solvent polarity (DMSO vs. ethanol) affecting adamantyl derivatives’ solubility and bioavailability .

Q. How can computational modeling predict the pharmacokinetic profile of this compound?

- Methodology :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to assess membrane permeability (logP ~3.5 predicted for adamantyl-benzyl amines) .

- Docking Studies : Target enzymes (e.g., cytochrome P450 isoforms) to predict metabolic stability. The adamantyl group may reduce hepatic clearance due to steric hindrance .

- ADMET Prediction : Tools like SwissADME can estimate blood-brain barrier penetration (likely high due to lipophilicity) and potential toxicity (e.g., hERG inhibition risk) .

Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hrs. Monitor degradation via HPLC-MS .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C. Adamantyl derivatives typically exhibit thermal stability but may hydrolyze in acidic media .

Data Interpretation and Optimization

Q. How can conflicting results in adamantyl-amine derivative reactivity be resolved?

- Methodology :

- Cross-Validation : Compare synthetic yields under inert (N₂) vs. ambient conditions to assess oxygen sensitivity .

- Isotopic Labeling : Use ¹⁵N-labeled amines to trace reaction pathways and identify intermediates via NMR .

- Crystallography : Resolve X-ray structures to confirm steric effects influencing reaction regioselectivity .

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

- Methodology :

- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Adamantyl groups may enhance membrane disruption .

- Time-Kill Studies : Assess bactericidal vs. bacteriostatic activity at 2× and 4× MIC over 24 hrs .

- Synergy Testing : Combine with β-lactams or fluoroquinolones to evaluate additive effects using the checkerboard method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.